

(R)-Diethyl 2-hydroxysuccinate CAS number

7554-28-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Diethyl 2-hydroxysuccinate

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An In-depth Technical Guide to (R)-Diethyl 2-hydroxysuccinate

CAS Number: 7554-28-1

This technical guide provides a comprehensive overview of **(R)-Diethyl 2-hydroxysuccinate**, a valuable chiral building block for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

(R)-Diethyl 2-hydroxysuccinate, also known as Diethyl D-malate, is a colorless liquid at room temperature.^[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |
|---------------------------------------|---|-----------|
| Molecular Formula | C ₈ H ₁₄ O ₅ | [1][2] |
| Molecular Weight | 190.19 g/mol | [2][3] |
| CAS Number | 7554-28-1 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 122-124 °C at 12 mmHg 60 °C at 0.008 Torr | [4][5] |
| Density | 1.128 g/mL at 25 °C | [4] |
| Refractive Index (n _{20/D}) | 1.4330 to 1.4360 | [6] |
| Solubility | Soluble in chloroform and ethyl acetate. | [4] |
| InChI Key | VKNUORWMCINMRB-ZCFIWIBFSA-N | [1] |

Spectroscopic Data

The structural identity of **(R)-Diethyl 2-hydroxysuccinate** is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
|---------------------------------|--------------|--------------------------|--------------------------------|---------------------|
| 1.33 | t, t | 7.08 and 7.09 | -CH ₃ (C1 and C8) | [5] |
| 2.84-2.97 | d, d | 4.73 and 6.08 | -CH ₂ - (C5) | [5] |
| 3.4 | s | -OH | [5] | |
| 4.13-4.31 | q, q | 7.08 and 7.09 | -CH ₂ - (C2 and C7) | [5] |
| 4.47-4.52 | m | 5.4 and 4.06 | -CH- (C4) | [5] |

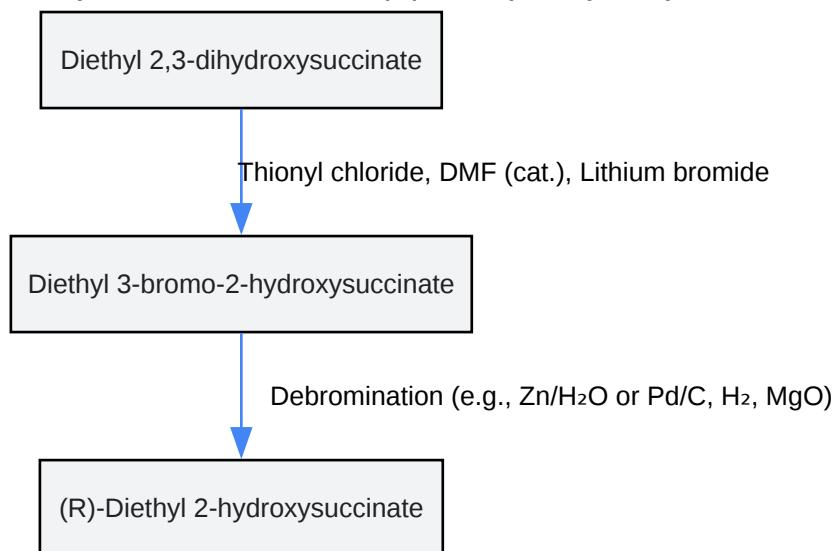
¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | Reference |
|---------------------------------|---------------------------|-----------|
| 14.138 | -CH ₃ (C1/C8) | |
| 38.810 | -CH ₂ - (C5) | |
| 61.973 | -CH ₂ -O- (C2) | |
| 67.36 | -CH(OH)- (C4) | |
| 170.52 | C=O (C6) | |
| 173.39 | C=O (C3) | |

Synthesis and Experimental Protocols

(R)-Diethyl 2-hydroxysuccinate is a valuable chiral intermediate, and its synthesis is of significant interest. One documented method involves the transformation of diethyl 2,3-dihydroxysuccinate. The general workflow for this synthesis is outlined below.

Synthesis Workflow of (R)-Diethyl 2-hydroxysuccinate

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Caption: Synthesis workflow for **(R)-Diethyl 2-hydroxysuccinate**.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on the synthesis of unnatural diethyl 2-hydroxysuccinate from 2,3-dihydroxysuccinic acid.

Step 1: Synthesis of Diethyl 3-bromo-2-hydroxysuccinate

- To a stirred solution of diethyl 2,3-dihydroxysuccinate (1.5 mol) in a suitable flask, add thionyl chloride (2.0 mol) dropwise at 30 °C.[7]
- Add a catalytic amount of absolute DMF (10 drops).[7]
- Heat the mixture at 50 °C overnight under reflux.[7]
- Remove the excess HCl in a vacuum.[7]
- Cool the reaction mixture and dilute it with acetone.[7]
- Add lithium bromide (2.0 mol) in portions while stirring and continue to stir at 50 °C for 24 hours.[7]

- After cooling, add water to dissolve the solid.[7]
- Evaporate the acetone and extract the aqueous phase with methylene chloride.
- Dry the combined organic layers over $MgSO_4$ and remove the solvent by distillation to obtain Diethyl 3-bromo-2-hydroxysuccinate.[7]

Step 2: Debromination to (R)-Diethyl 2-hydroxysuccinate

Method A: Reduction with Zn/H_2O

- Activate zinc powder by washing with HCl, water, ethanol, acetone, and ether.
- In a three-necked flask, add the activated zinc powder to a solution of Diethyl 3-bromo-2-hydroxysuccinate in acetone.
- Heat the mixture at 55 °C with stirring overnight.
- Filter the mixture and remove the acetone.
- Acidify the solution with dilute HCl and extract with ethyl acetate.
- Wash the combined organic phases with saturated sodium chloride solution and dry over $MgSO_4$.
- Remove the solvent and purify the crude product by distillation (b.p: 60°C at 0.008 Torr) to yield Diethyl 2-hydroxysuccinate (48.5% yield).[5]

Method B: Reduction with Pd/C , H_2 , and MgO

- In a stirred flask, add Diethyl 2-bromo-3-hydroxysuccinate (0.1 mol), MgO (2.0 mol), and a solvent mixture of water and acetone.[7]
- Add 10% Pd/C catalyst.
- Hydrogenate the mixture for 48 hours at room temperature under 1 bar of H_2 pressure.[7]
- Filter off the catalyst and acidify the solution with dilute HCl to pH 6.

- Remove the acetone and extract with ethyl acetate.
- Wash the organic layer with saturated NaCl solution and dry over MgSO₄ to obtain the product.

Applications in Drug Development and Asymmetric Synthesis

(R)-Diethyl 2-hydroxysuccinate is a key chiral building block in the synthesis of complex molecules, particularly in the field of drug discovery and natural product synthesis.[8][9][10][11] Chirality is a critical factor in the biological activity of many pharmaceutical compounds, and the use of enantiomerically pure starting materials like **(R)-Diethyl 2-hydroxysuccinate** is essential for the stereoselective synthesis of drug candidates.[8][9][10]

One notable application is in the synthesis of the side chain of Annonin I, a biologically active natural product.[5] The defined stereochemistry of **(R)-Diethyl 2-hydroxysuccinate** allows for the construction of the target molecule with the correct spatial arrangement of atoms, which is crucial for its biological function.

Metabolic and Signaling Pathways

Based on the conducted literature search, there is currently no specific information available regarding the metabolic fate or direct modulation of signaling pathways by **(R)-Diethyl 2-hydroxysuccinate**. Research in these areas would be valuable to further elucidate the biological relevance of this compound and its derivatives.

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- To cite this document: BenchChem. [(R)-Diethyl 2-hydroxysuccinate CAS number 7554-28-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122862#r-diethyl-2-hydroxysuccinate-cas-number-7554-28-1]

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